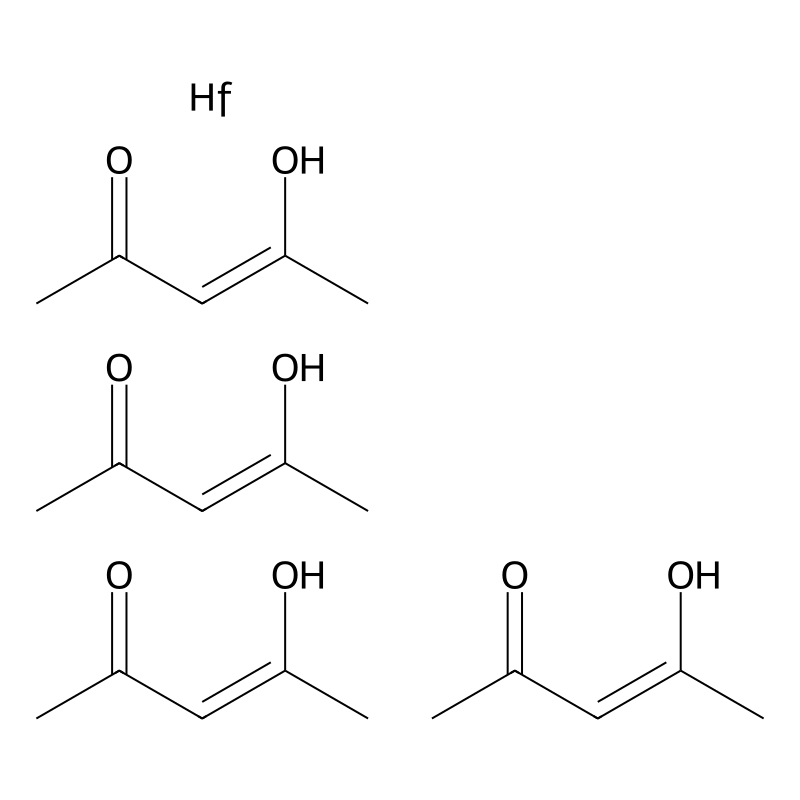

hafnium(IV) acetylacetonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Precursor for Hafnium Dioxide Thin Films

Hafnium(IV) acetylacetonate is a popular precursor for the deposition of hafnium dioxide (HfO₂) thin films using chemical vapor deposition (CVD) techniques []. HfO₂ is a widely used material in the semiconductor industry due to its excellent insulating properties, high dielectric constant, and thermal stability. By using Hf(acac)₄ as a precursor, researchers can control the growth rate, morphology, and other properties of HfO₂ thin films [].

Catalyst for Polymerization Reactions

Hafnium(IV) acetylacetonate has been investigated as a catalyst for various polymerization reactions, including the synthesis of poly(butylene terephthalate) (PBT) []. When combined with other catalysts, Hf(acac)₄ can improve the efficiency and control of the polymerization process, leading to PBT with desired properties such as lower melt viscosity and improved processability [].

Other Applications

Hafnium(IV) acetylacetonate is also being explored for other research applications, including:

Hafnium(IV) acetylacetonate, with the molecular formula CHHfO and a molecular weight of 578.9 g/mol, is a coordination compound of hafnium. It is characterized by a central hafnium ion coordinated to four bidentate acetylacetonate ligands, resulting in a square antiprismatic geometry. This compound is notable for its volatility and solubility in organic solvents, making it an excellent precursor for hafnium dioxide thin films in chemical vapor deposition processes. Hafnium(IV) acetylacetonate is utilized in various applications, particularly in the semiconductor industry due to its ability to form high-quality hafnium dioxide films with desirable properties such as high dielectric constant and thermal stability.

- Decomposition: Upon heating, it decomposes to release volatile acetylacetone and produce hafnium oxide as a residue.

- Formation of Alkoxide Complexes: It can react with alcohols to yield hafnium alkoxide complexes, which serve as precursors for other hafnium-based materials .

- Polymerization Catalyst: Hafnium(IV) acetylacetonate has been investigated as a catalyst in polymerization reactions, enhancing the efficiency of processes like the synthesis of poly(butylene terephthalate).

Hafnium(IV) acetylacetonate has several key applications:

- Chemical Vapor Deposition: It serves as a precursor for depositing hafnium dioxide thin films, critical in semiconductor devices such as transistors and capacitors due to their excellent insulating properties.

- Polymerization Catalyst: It is used in catalyzing polymerization reactions, improving product characteristics like melt viscosity and processability.

- Material Science: Its properties make it suitable for developing advanced materials, including metal-organic frameworks for various technological applications.

Studies on the interactions of hafnium(IV) acetylacetonate with other compounds have shown that it can form stable complexes with various ligands. These interactions are significant for applications involving metal-organic frameworks where the spatial arrangement of metal clusters and organic linkers plays a crucial role in determining the material's properties. Further research is needed to explore these interactions fully.

Several compounds share similarities with hafnium(IV) acetylacetonate, particularly within the class of hafnium complexes. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Hafnium(IV) trifluoroacetylacetonate | Hf(CFCOCHCOCH) | High volatility; used in chemical vapor deposition |

| Hafnium(IV) pivaloyltrifluoroacetone | Hf(C(CH)COCHCOCH) | Stable complex; utilized for thin film deposition |

| Hafnium(IV) 2,2,6,6-tetramethylheptanedionate | Hf(tmd) | Offers unique steric hindrance; used in specialized applications |

| Hafnium(IV) dimethylacetamidinate | Hf(C_4 | Soluble in organic solvents; alternative precursor for hafnium oxide |

Hafnium(IV) acetylacetonate stands out due to its favorable thermal decomposition properties and its effectiveness as a precursor for high-quality hafnium dioxide films, making it particularly valuable in semiconductor technology .

Direct Synthesis from Hafnium Tetrachloride

Methanol-Based Synthesis Routes

The methanol-based synthesis of hafnium(IV) acetylacetonate represents a significant advancement in the preparation of this coordination compound [1]. The conventional methanol-mediated approach involves dissolving anhydrous hafnium tetrachloride in methanol, followed by the addition of acetylacetone in stoichiometric excess [1] [5]. This method requires careful pH adjustment using sodium hydroxide to maintain optimal reaction conditions between 5-6 [4].

The reaction mechanism proceeds through the formation of hafnium-methanol complexes, which subsequently undergo ligand exchange with acetylacetone molecules [1]. The methanol solvent system provides several advantages over aqueous methods, including reduced hydrolysis of the hafnium precursor and improved control over the coordination environment [5]. Temperature control at 60°C for approximately 5 hours ensures complete conversion while minimizing side reactions [5].

A novel methanol-mediated synthesis pathway has been developed that incorporates intermediate complex formation to achieve superior yields [1] [5]. This approach demonstrates yields of 88.6% with purity levels reaching 99.52%, representing a substantial improvement over traditional methods [1]. The enhanced performance stems from the controlled formation of hydroxyl-bridged intermediate species that facilitate more efficient ligand substitution [5].

| Synthesis Method | Starting Material | Solvent System | pH Range | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Traditional methanol-based | Anhydrous hafnium tetrachloride | Methanol | 5-6 | 70 | Not specified |

| Novel methanol-mediated synthesis | Anhydrous hafnium tetrachloride | Methanol with intermediate formation | 6-9 | 88.6 | 99.52 |

Inert Medium Organic Solvent Approaches

Inert medium organic solvent synthesis represents an alternative pathway for hafnium(IV) acetylacetonate preparation that avoids potential complications from protic solvents [4] [8]. The most extensively studied approach employs toluene as the reaction medium, with triethylamine serving as the base for deprotonation of acetylacetone [8] [16].

The toluene-based synthesis involves dissolving hafnium tetrachloride in anhydrous toluene, followed by the addition of 2,4-pentanedione and triethylamine [16]. The reaction proceeds under reflux conditions, with the triethylamine functioning both as a base and as a chloride scavenger, facilitating the formation of the desired tetrakis(acetylacetonato)hafnium(IV) complex [8] [16]. This method produces crystalline material suitable for subsequent purification through recrystallization [16].

The purification of products from toluene synthesis typically involves recrystallization from a 50:50 by weight toluene:hexane solvent mixture [16]. This solvent combination provides optimal solubility characteristics for the hafnium(IV) acetylacetonate while maintaining low solubility for potential impurities [16]. The dried product exhibits characteristic melting point and proton nuclear magnetic resonance spectral properties consistent with the tetrakis(acetylacetonato) structure [16].

Hexane-toluene mixed solvent systems have also been investigated for the synthesis of hafnium isopropoxide derivatives with acetylacetonate ligands [15]. These studies demonstrate the versatility of inert organic media for controlling the coordination environment and achieving specific hafnium complex compositions [15].

Novel Intermediate Complex Formation

Hafnium₂(hydroxide)₂(acetylacetonate)₆ Intermediate Pathway

The hafnium₂(hydroxide)₂(acetylacetonate)₆ intermediate complex represents a critical advancement in the synthetic methodology for hafnium(IV) acetylacetonate [1] [5]. This dimeric hydroxyl-bridged species forms during the initial stages of the reaction between hafnium tetrachloride and acetylacetone in methanol solution [5]. The intermediate exhibits the molecular formula C₃₀H₄₄O₁₄Hf₂ with a molecular weight of 987 g/mol [5].

Structural characterization of the hafnium₂(hydroxide)₂(acetylacetonate)₆ intermediate reveals distinct spectroscopic signatures [5]. Infrared spectroscopy identifies characteristic hydroxyl stretching vibrations at 3437 cm⁻¹, carbonyl stretching modes between 1529-1595 cm⁻¹, and hafnium-oxygen bonds in the 540-565 cm⁻¹ region [5]. Fast atom bombardment mass spectrometry confirms the molecular ion peak at m/e = 987, supporting the proposed dimeric structure [5].

Nuclear magnetic resonance analysis provides additional structural confirmation, with ¹³C nuclear magnetic resonance signals appearing at 188.0, 102.5, and 26.7 ppm in dimethyl sulfoxide [5]. The ¹H nuclear magnetic resonance spectrum in deuterated chloroform exhibits characteristic peaks at 5.5 ppm for the methine proton, 4.1 ppm for the hydroxyl proton, and 1.97 ppm for the methyl groups [5].

| Parameter | Hafnium₂(hydroxide)₂(acetylacetonate)₆ Values |

|---|---|

| Molecular Formula | C₃₀H₄₄O₁₄Hf₂ |

| Molecular Weight (g/mol) | 987 |

| Elemental Analysis C (%) | 36.47 (theoretical: 36.51) |

| Elemental Analysis H (%) | 4.43 (theoretical: 4.46) |

| Elemental Analysis Hf (%) | 36.47 (theoretical: 36.20) |

| IR ν(O-H) (cm⁻¹) | 3437 (s) |

| IR ν(C=O) (cm⁻¹) | 1529-1595 (s) |

| IR ν(Hf-O) (cm⁻¹) | 540-565 (m) |

The conversion of the hafnium₂(hydroxide)₂(acetylacetonate)₆ intermediate to hafnium(IV) acetylacetonate requires additional acetylacetone and extended reaction time under reflux conditions [1] [5]. This two-step process achieves remarkable efficiency, with intermediate formation yields reaching 98% [5]. The controlled transformation ensures optimal atom economy and minimizes waste generation compared to direct synthesis approaches [1].

pH-Controlled Synthetic Routes

pH-controlled synthetic routes for hafnium(IV) acetylacetonate synthesis provide precise control over the coordination chemistry and intermediate formation processes [1] [5]. The optimal pH range for efficient synthesis has been established between 6-9, representing a broader operational window compared to traditional methods [5]. This expanded pH tolerance enhances process robustness and reduces the need for precise pH monitoring during industrial-scale production [1].

The pH adjustment process typically employs sodium hydroxide solution, with provision for reverse adjustment using additional acetylacetone if necessary [5]. This bidirectional pH control mechanism ensures optimal reaction conditions while preventing over-neutralization that could lead to unwanted precipitation or side reactions [5]. The reaction temperature is maintained at 60°C for 5 hours to ensure complete conversion of the intermediate complex [5].

Research findings demonstrate that pH-controlled synthesis achieves superior performance metrics compared to traditional approaches [1] [5]. The method integrates synthesis and purification processes, eliminating the need for specialized zone sublimation equipment while avoiding the use of toxic benzene solvents [1]. This environmental advantage, combined with high yield and purity, makes pH-controlled synthesis particularly attractive for large-scale production applications [1].

The mechanistic understanding of pH effects reveals that optimal conditions favor the formation of the hafnium₂(hydroxide)₂(acetylacetonate)₆ intermediate while suppressing competing hydrolysis reactions [5]. Lower pH values can lead to incomplete deprotonation of acetylacetone, while excessive alkalinity may cause hafnium hydroxide precipitation [1]. The 6-9 pH range represents the optimal balance for maximizing intermediate formation efficiency [5].

Purification Techniques

Zone Sublimation Methodologies

Zone sublimation represents a high-purity purification technique specifically developed for volatile hafnium(IV) acetylacetonate complexes [4]. The method operates under controlled vacuum conditions between 1-5 × 10⁻² Torr with temperature gradients ranging from 100-200°C [4]. This technique exploits the volatility differences between the desired product and potential impurities to achieve separation through repeated sublimation-condensation cycles [4].

The zone sublimation apparatus typically consists of a vacuum gradient furnace equipped with multiple temperature zones [4]. The crude hafnium(IV) acetylacetonate is placed in the hottest zone, where it sublimes and subsequently condenses in cooler regions of the apparatus [4]. Non-volatile impurities remain in the original zone, while the purified product collects in the condensation area [4].

Thermal analysis studies reveal that hafnium(IV) acetylacetonate begins evaporation at approximately 190°C, making it suitable for zone sublimation purification [13] [17]. The compound exhibits similar thermal decomposition behavior under both inert and oxidative atmospheres, with decomposition commencing between 245-250°C [13] [17]. This thermal stability window provides adequate operational range for effective purification without product decomposition [17].

The zone sublimation process typically achieves yields between 50-70% depending on the specific ligand system and operational parameters [4]. While this yield is moderate compared to solution-based methods, the technique produces exceptionally high-purity material suitable for demanding applications such as metal-organic chemical vapor deposition [4]. The purified crystals can be characterized by single-crystal X-ray diffraction to confirm structural integrity [4].

Non-Benzene Solvent Systems for Purification

The development of non-benzene solvent systems for hafnium(IV) acetylacetonate purification addresses environmental and safety concerns associated with traditional benzene-based methods [1]. Alternative solvent systems have been extensively investigated to identify environmentally acceptable substitutes that maintain purification efficiency [1].

Toluene-hexane mixed solvent systems represent the most successful non-benzene alternative for recrystallization purification [16]. The optimal composition utilizes a 50:50 by weight ratio of toluene to hexane, providing balanced solubility characteristics for the hafnium complex [16]. This solvent mixture dissolves hafnium(IV) acetylacetonate at elevated temperatures while promoting crystallization upon cooling [16].

The recrystallization process involves dissolving the crude product in hot toluene-hexane mixture, followed by slow cooling to room temperature [16]. The controlled cooling rate is critical for obtaining high-quality crystals with minimal occlusion of impurities [16]. The purified crystals exhibit characteristic melting points and spectroscopic properties consistent with high-purity hafnium(IV) acetylacetonate [16].

Alternative non-benzene systems under investigation include alcohol-based solvents and other aromatic hydrocarbon mixtures [1]. However, these systems generally exhibit lower purification efficiency compared to the toluene-hexane system [1]. The challenge lies in achieving optimal solubility characteristics while maintaining environmental acceptability and cost-effectiveness for industrial applications [1].

| Purification Method | Temperature Range (°C) | Vacuum Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Zone sublimation under vacuum | 100-200 | 1-5 × 10⁻² Torr | High purity achievable | Requires specialized equipment |

| Toluene:hexane (50:50) recrystallization | Room temperature | Atmospheric | Good crystalline quality | Moderate efficiency |

| Non-benzene solvent systems | Variable | Variable | Environmentally safer | May require optimization |

Scalability and Industrial Production Considerations

Industrial production of hafnium(IV) acetylacetonate faces several technical and economic challenges that must be addressed for commercial viability [1] [12]. The scalability of synthetic methodologies depends critically on raw material availability, process efficiency, and environmental compliance requirements [12]. Current market projections indicate significant growth potential, with the hafnium acetylacetonate market expected to expand from 1.53 billion USD in 2023 to 2.2 billion USD by 2032 [12].

Process intensification strategies have been developed to address scalability challenges in hafnium acetylacetonate production [23]. Continuous processing technologies offer advantages over traditional batch methods, including reduced reaction times, improved space-time yields, and enhanced process control [23]. Research demonstrates potential reductions in starting material costs averaging 15% and increases in space-time yield by factors exceeding 100 [23].

The novel methanol-mediated synthesis with intermediate complex formation offers particular advantages for industrial scaling [1]. This method eliminates the need for specialized zone sublimation equipment, reducing capital investment requirements while achieving higher yields and purities than traditional approaches [1]. The integration of synthesis and purification processes further enhances economic viability by reducing processing steps and equipment needs [1].

Raw material considerations significantly impact industrial production economics [22]. Hafnium tetrachloride availability and cost represent major factors in production planning, as hafnium is a relatively rare element with limited supply sources [22]. Process optimization focuses on maximizing hafnium utilization efficiency and minimizing waste generation to improve overall economics [22].

Environmental compliance requirements drive the development of green chemistry approaches for hafnium acetylacetonate production [1]. The elimination of benzene-based purification methods and the development of pH-controlled synthesis routes align with increasingly stringent environmental regulations [1]. These advances position hafnium acetylacetonate production for sustainable industrial implementation while meeting regulatory requirements [1].

Square Antiprismatic Geometry Analysis

Hafnium(IV) acetylacetonate contains a single hafnium-oxygen coordination sphere formed by four bidentate acetylacetonate ligands. X-ray diffraction shows eight nearly equivalent hafnium–oxygen bonds (2.17 – 2.19 ångström) arrayed in an idealised square antiprism. The two four-membered O–Hf–O planes are staggered by ≈45 °, generating a D₂ point group that renders each molecule chiral [1] [2].

Table 3.1 Selected intramolecular metrics

| Parameter | Value | Source |

|---|---|---|

| Hf–O bond length (eight bonds) | 2.17 – 2.19 ångström | [1] |

| O–Hf–O cis angles | 83.6 – 97.2 ° | [1] |

| O–Hf–O trans angles | 170.4 – 175.1 ° | [1] |

The narrow dispersion of bond lengths and the near-planar trans angles corroborate a rigid, highly symmetrical coordination environment. Solid-state and solution studies detect no rapid ligand exchange on the NMR time-scale, indicating that the complex is stereochemically robust at ambient temperature [2].

Crystallographic Investigations

3.2.1 Molecular Packing in Crystal Structures

Single-crystal data collected at 100 K index the compound to the monoclinic space group C 2/c with four molecules per unit cell [1].

Table 3.2 Unit-cell parameters

| Axis | Length / ångström | β / ° | Volume / ų (Z = 4) | Density / g cm⁻³ | Source |

|---|---|---|---|---|---|

| a | 21.5493(4) | – | – | – | [1] |

| b | 8.36720(10) | – | – | – | [1] |

| c | 13.9905(3) | 116.5550(10) | 2288.5 | 1.692 | [1] |

Within each ab layer the square antiprismatic molecules adopt a herring-bone arrangement. Centroid-to-centroid hafnium separations of 7.08 – 8.37 ångström run along b, whereas adjacent layers stack along c with metal–metal separations >10 ångström [1].

3.2.2 Intermolecular Forces and Crystal Stability

The packing is stabilised by:

- C–H···O hydrogen bonds linking β-diketonate methyl hydrogens to neighbouring carbonyl oxygens (H···O ≈ 2.52 ångström) [1].

- Dispersive π···π contacts between enolate rings (centroid separation ≈ 4.1 ångström) [3].

These weak interactions account for the layered motif and for the observed melting point near 245 °C, after which cleavage of the hafnium–oxygen bonds initiates formation of monoclinic hafnium dioxide [1].

Comparative Structural Analysis with Zirconium Analogs

Zirconium(IV) acetylacetonate is isostructural with the hafnium compound: it adopts an eight-coordinate square antiprism, shows D₂ molecular symmetry, and possesses Zr–O bond lengths averaging 2.19 ångström [4] [5].

Table 3.3 Hafnium versus zirconium complexes

| Parameter | Hafnium(IV) acetylacetonate | Zirconium(IV) acetylacetonate | Sources |

|---|---|---|---|

| Metal–O range / ångström | 2.17 – 2.19 | 2.18 – 2.20 | [1] [4] [5] |

| Space group | C 2/c | C 2/c | [1] [5] |

| a / ångström | 21.55 | 21.43 | [1] [5] |

| b / ångström | 8.37 | 8.29 | [1] [5] |

| c / ångström | 13.99 | 13.92 | [1] [5] |

| β / ° | 116.56 | 116.32 | [1] [5] |

| Molecular symmetry | D₂ (chiral) | D₂ (chiral) | [2] [4] |

The near-identity of cell metrics reflects the lanthanide contraction, which leaves the ionic radii of zirconium(IV) and hafnium(IV) almost superimposable. Consequently, both lattices exhibit comparable layer spacing and packing forces, although neutron-scattering measurements indicate marginally higher lattice energy for the hafnium derivative owing to its larger nuclear charge [6].

Chiral Aspects and D₂ Molecular Symmetry Implications

The D₂ point group lacks improper rotation axes and mirror planes, rendering each molecule intrinsically chiral despite being constructed solely from achiral ligands [2]. In the solid state the space group C 2/c combines the Λ and Δ enantiomers in a centrosymmetric arrangement; thus the crystal is racemic and optically inactive.

Chirality becomes functionally significant in solution because the square antiprism is conformationally inert; no facile Λ ⇌ Δ interconversion is detected by variable-temperature nuclear magnetic resonance down to 190 K [2]. This rigidity underpins the use of hafnium(IV) acetylacetonate as a stereochemically defined precursor for asymmetric sol-gel processes and for chiral metal-organic frameworks, where the handedness can be transferred to extended structures [6] [7].